1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol
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Overview
Description
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol is an organic compound with the molecular formula C10H21NO2 It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method involves the hydrogenation of tetrahydropyran derivatives using catalysts such as Raney nickel . The reaction conditions often include refluxing the reaction mixture and controlling the temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Bisabolol oxide: A derivative of tetrahydropyran with additional functional groups.
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)propan-1-ol: A similar compound with a different alkyl chain length.
Uniqueness
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol is unique due to its specific structure, which combines a tetrahydropyran ring with an aminomethyl group and a butanol chain. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxan-3-yl]butan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-4-9(12)10(7-11)5-3-6-13-8-10/h9,12H,2-8,11H2,1H3 |
InChI Key |
NUYVEADXQKVHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1(CCCOC1)CN)O |
Origin of Product |
United States |
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